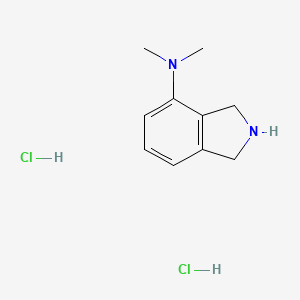

N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride” can be represented by the InChI code:1S/C10H14N2.2ClH/c1-12(2)10-5-3-4-8-6-11-7-9(8)10;;/h3-5,11H,6-7H2,1-2H3;2*1H . This indicates that the compound has a molecular weight of 235.16 . Physical And Chemical Properties Analysis

“N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride” is a powder at room temperature . It has a molecular weight of 235.16 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Molecular Doping in Organic Semiconductors

Molecular doping plays a crucial role in enhancing the conductivity of organic semiconductors, particularly in plastic electronics applications. N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride (referred to as N-DMBI-H) serves as an established n-dopant. When combined with complex oxidants or reductants, it facilitates direct electron transfer reactions, leading to improved charge transport properties in organic materials . Notably, N-DMBI-H has been implicated in the production of molecular hydrogen during the doping process, providing valuable insights into the underlying mechanisms.

Boosting Conductivity in Polymer Films

Recent studies have explored the behavior of N-DMBI-H during film processing. Although the compound decomposes in the solvent, its decomposition product acts as a nucleating agent, ultimately enhancing the conductivity of doped films. For instance, in the context of P(NDI2OD-T2) films, this effect positively impacts performance .

Biological Potential and Molecular Docking Studies

Indole derivatives, including N-DMBI-H, have attracted interest due to their biological potential. Researchers have investigated novel indolyl and oxochromenyl xanthenone derivatives, performing molecular docking studies to assess their anti-HIV-1 activity . While N-DMBI-H’s specific role in this context requires further exploration, its structural features make it an intriguing candidate for drug discovery.

Synthesis and Characterization

N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, a compound related to N-DMBI-H, has been synthesized and characterized. Single crystal XRD analysis confirmed its structure, opening avenues for further investigations .

n-Type Doping Mechanisms

In the realm of n-type doping, N-DMBI-H has been employed as a precursor. Its unique properties, including the presence of a labile hydrogen atom, contribute to its effectiveness as a dopant. Researchers have associated N-DMBI-H with various host materials, including carbon-based systems .

Pallini, F., Mattiello, S., Manfredi, N., Mecca, S., Fedorov, A., Sassi, M., … Beverina, L. (2023). Direct detection of molecular hydrogen upon p- and n-doping of organic semiconductors with complex oxidants or reductants. Journal of Materials Chemistry A, 11(15), 7586–7595. Link Data, 2021-5-5. A New Look into 4-(2,3-Dihydro-1,3-Dimethyl-1H-Benzimidazol-2-Yl)-N,N-Dimethylaniline (DMBI-H) as a n-Dopant for Organic Semiconductors. Link Kasralikar, G. S., Patil, S. A., & Patil, S. A. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1–10. Link Revisiting doping mechanisms of n-type organic materials with N-DMBI-H. (2024). Link

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific accidents occur .

Eigenschaften

IUPAC Name |

N,N-dimethyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-12(2)10-5-3-4-8-6-11-7-9(8)10;;/h3-5,11H,6-7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXOMENVPLBRJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1CNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea](/img/structure/B2749530.png)

![N-(3-chlorophenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2749537.png)

![2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2749538.png)

![N-(2,4-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2749539.png)

![4-methoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2749540.png)

![6-Benzyl-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2749542.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2749543.png)

![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide](/img/no-structure.png)